molecular formula C20H17Cl2NO2 B12132310 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

Cat. No.: B12132310
M. Wt: 374.3 g/mol
InChI Key: KBFMFUPQBLEROS-UHFFFAOYSA-N
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Description

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine is an organic compound with a complex structure It is characterized by the presence of two 3-chloro-4-methoxyphenyl groups attached to a 6-methylpyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors.

    Attachment of Phenyl Groups: The 3-chloro-4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Methylation: The final step involves the methylation of the pyridine ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(4-methoxyphenyl)-6-methylpyridine
  • 2,4-Bis(3-chlorophenyl)-6-methylpyridine
  • 2,4-Bis(3-chloro-4-methoxyphenyl)pyridine

Uniqueness

2,4-Bis(3-chloro-4-methoxyphenyl)-6-methylpyridine is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C20H17Cl2NO2

Molecular Weight

374.3 g/mol

IUPAC Name

2,4-bis(3-chloro-4-methoxyphenyl)-6-methylpyridine

InChI

InChI=1S/C20H17Cl2NO2/c1-12-8-15(13-4-6-19(24-2)16(21)9-13)11-18(23-12)14-5-7-20(25-3)17(22)10-14/h4-11H,1-3H3

InChI Key

KBFMFUPQBLEROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC(=C(C=C2)OC)Cl)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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